2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Description
The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring, a 2-chlorophenyl group, and a p-tolyl moiety. Quinazolinones are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c1-15-10-12-16(13-11-15)29-23(30)18-7-3-5-9-20(18)26-24(29)32-14-21-27-22(28-31-21)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQIZDAGWPTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(p-Tolyl)-2-((3-(Trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one (CAS 556790-83-1)
- Structural Similarities : Shares the quinazolin-4(3H)-one core and p-tolyl substituent.
- Key Differences : Replaces the oxadiazole ring with a trifluoromethylbenzylthio group.
- Functional Implications : The trifluoromethyl group enhances electronegativity and may improve blood-brain barrier penetration compared to the 2-chlorophenyl-oxadiazole moiety in the target compound. However, the absence of the oxadiazole ring could reduce metabolic stability .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4)
- Structural Similarities: Contains a 4-chlorophenyl-substituted quinazolinone core.
- Key Differences : Substitutes the oxadiazole with an acetamide-linked trimethylphenyl group.
- Functional Implications : The acetamide group may enhance solubility but could reduce enzymatic resistance compared to the oxadiazole-thioether linkage in the target compound .
Analogues with 1,2,4-Oxadiazole and Triazole Moieties
4-(p-Tolyl)-5-(Thiophen-2-yl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione
- Structural Similarities : Shares the p-tolyl group and a heterocyclic core (1,2,4-triazole).
- Key Differences: Replaces the quinazolinone core with a triazole-thione system.
- Research Findings :
- Exhibits conformational flexibility due to rotational freedom in the thiophenyl group, as shown by DFT calculations .
- The p-tolyl group stabilizes the HOMO-LUMO gap (calculated ΔE = 4.2 eV), suggesting moderate reactivity .
- Compared to the target compound, the triazole-thione system may confer stronger hydrogen-bonding interactions but lower thermal stability .
3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-1,2,4-Triazol-3(1'H, 2H)-Ones
- Structural Similarities : Features a 1,2,4-triazole-oxadiazole hybrid structure.
- Key Differences: Lacks the quinazolinone core and p-tolyl group.
- Research Findings: Demonstrated antinociceptive and anticancer activities in preliminary assays .
Sulfur-Containing Heterocycles: Thiadiazoles
5-Diacetylamino-1,2,4-Thiadiazol-3-One
- Structural Similarities : Contains a sulfur-rich heterocycle (thiadiazole).
- Key Differences : Simpler structure without fused rings or aromatic substituents.
- Research Findings :
Comparative Data Tables
Table 1: Structural and Electronic Properties
*Estimated based on structural analogs .
Critical Analysis of Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclizations, as seen in analogous quinazolinones and oxadiazoles .
- Pharmacological Potential: The combination of quinazolinone, oxadiazole, and p-tolyl groups suggests a balance between metabolic stability (oxadiazole) and lipophilicity (p-tolyl), which is advantageous for CNS-targeting agents .
- Limitations: No direct biological data exists for the target compound; inferences are drawn from structurally related molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
